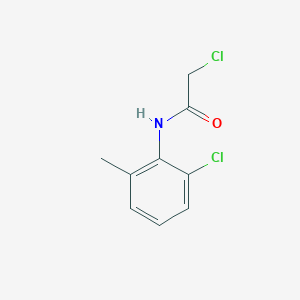

2-Chlor-N-(2-chlor-6-methylphenyl)acetamid

Übersicht

Beschreibung

2-Chloro-n-(2-chloro-6-methylphenyl)acetamide, also known as 2-Chloro-n-(2-chloro-6-methylphenyl)acetamide, is a useful research compound. Its molecular formula is C9H9Cl2NO and its molecular weight is 218.08 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Chloro-n-(2-chloro-6-methylphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-n-(2-chloro-6-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-n-(2-chloro-6-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Analytischer Standard

“2-Chlor-N-(2-chlor-6-methylphenyl)acetamid” wird als analytischer Standard in verschiedenen wissenschaftlichen Forschungsarbeiten verwendet . Analytische Standards sind Substanzen, die zur Kalibrierung von Messungen in der wissenschaftlichen Forschung verwendet werden, um die Genauigkeit und Zuverlässigkeit der Ergebnisse zu gewährleisten.

Herbizid

Diese Verbindung ist ein Chloroacetanilid-Herbizid, das gegen Bodenbakterien wirksam ist . Als selektives Vorauflaufherbizid hemmt es die Verlängerung von C18- und C16-Fettsäurearten zur Bildung von sehr langkettigen Fettsäuren (VLCFAs) .

Landwirtschaft

Im Bereich der Landwirtschaft wird “this compound” zur Kontrolle des Wachstums unerwünschter Pflanzen verwendet . Es wird auf den Boden aufgetragen, um die Keimung von Unkrautsamen zu verhindern.

Umweltforschung

Diese Verbindung wird auch in der Umweltforschung verwendet . Wissenschaftler verwenden es, um seine Auswirkungen auf verschiedene Ökosysteme und Organismen zu untersuchen und Methoden für seinen Nachweis und die Entfernung aus der Umwelt zu entwickeln.

Gas-Flüssigkeits-Chromatographie

“this compound” wird bei der simultanen Bestimmung der Enantiomere von Tocainid in Blutplasma mittels Gas-Flüssigkeits-Chromatographie mit Elektroneneinfangdetektion verwendet . Diese Methode wird zur Trennung und Analyse komplexer Gemische verwendet.

Nichtsteroidales Antirheumatikum

Diese Verbindung ist ein nichtsteroidales Antirheumatikum . Es wird verwendet, um Entzündungen und Schmerzen im Körper zu reduzieren.

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-n-(2-chloro-6-methylphenyl)acetamide is the shoots of germinating plants . It is absorbed by the shoots and roots of these plants .

Mode of Action

2-Chloro-n-(2-chloro-6-methylphenyl)acetamide interacts with its targets by inhibiting protein synthesis in susceptible plants . This interaction results in the prevention of the plant’s growth, thereby acting as an effective herbicide .

Biochemical Pathways

The compound affects the protein synthesis pathway in plants. By inhibiting this pathway, it prevents the formation of essential proteins required for the growth and development of the plant . The downstream effects include stunted growth and eventual death of the plant .

Pharmacokinetics

It is known that the compound is absorbed by the shoots and roots of germinating plants

Result of Action

The molecular and cellular effects of 2-Chloro-n-(2-chloro-6-methylphenyl)acetamide’s action result in the inhibition of protein synthesis in susceptible plants . This leads to stunted growth and can cause the death of the plant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-n-(2-chloro-6-methylphenyl)acetamide. For instance, some moisture is required following pre-emergence application, although the compound is more active in dry conditions than other chloroacetamide herbicides .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

It is known to inhibit the elongation of C18 and C16 fatty acids species to form very long-chain fatty acids (VLCFAs) . This suggests that it interacts with enzymes involved in fatty acid metabolism .

Cellular Effects

It is known to be a probable human carcinogen . It is also a recognized irritant and skin sensitizer .

Molecular Mechanism

It is thought to inhibit protein synthesis in susceptible plants . This suggests that it may interact with ribosomes or other components of the protein synthesis machinery .

Temporal Effects in Laboratory Settings

It is known to have residual activity lasting up to ten weeks .

Dosage Effects in Animal Models

It has been reported to have a high mammalian toxicity .

Metabolic Pathways

It is known to inhibit the elongation of C18 and C16 fatty acids species to form very long-chain fatty acids (VLCFAs) , suggesting that it may interact with enzymes involved in fatty acid metabolism .

Transport and Distribution

It is known to be absorbed mainly by germinating plant shoots .

Subcellular Localization

Given its role in inhibiting fatty acid elongation , it may be localized to the endoplasmic reticulum where fatty acid synthesis occurs.

Eigenschaften

IUPAC Name |

2-chloro-N-(2-chloro-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-6-3-2-4-7(11)9(6)12-8(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQZKZIIRKKRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286218 | |

| Record name | 2-chloro-n-(2-chloro-6-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6307-67-1 | |

| Record name | 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6307-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006307671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6307-67-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-n-(2-chloro-6-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.